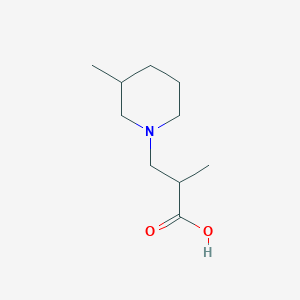
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid
Übersicht
Beschreibung
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The IUPAC name for this compound is 2-(3-methyl-1-piperidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is 1S/C9H17NO2/c1-7-4-3-5-10(6-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
Organometallic Compound Synthesis
One significant application involves the synthesis of organometallic compounds. For instance, planar chiral carboxylic acid derivatives containing (η6-arene)Cr(CO)3 were synthesized and characterized. Such compounds are considered for use as isosteric substitutes for organic drug candidates in medicinal organometallic chemistry. The synthesized compounds were coupled with the aminoresorcyclic acid core to achieve bioorganometallics based on the naturally occurring antibiotic platensimycin lead structure. However, these bioorganometallics did not show promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
Analytical Methods for Quality Control
The compound also plays a role in analytical methods for quality control. Specifically, 3-Quinolin-4-one propanoic acids, which share molecular similarity with fluoroquinolone antibiotics, are prospective scaffolds for creating antimicrobial drugs. The necessity of including 13C NMR-spectroscopy in control methods was emphasized to uniquely solve the problem of tautomeric forms of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Antiproliferative Activity
Compounds with a 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid framework have been evaluated for antiproliferative activity. Novel derivatives were synthesized, characterized, and tested against various cancer cell lines, showing significant antiproliferative effects, particularly against HCT116 cells. Additionally, these compounds exhibited in vitro antimicrobial activity against a range of microorganisms (Božić et al., 2017).
Molecular Engineering for Solar Cell Applications
The derivative of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid has been used in the molecular engineering of organic sensitizers for solar cell applications. These engineered sensitizers have shown promising results in photovoltaic performance, indicating potential applications in solar energy conversion (Kim et al., 2006).
Corrosion Inhibition
Furthermore, derivatives of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid have been studied for their corrosion inhibition properties. Schiff bases derived from L-Tryptophan and the compound were found to be effective in inhibiting the corrosion of stainless steel in an acidic environment, which could have applications in industrial maintenance and preservation (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-(3-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-4-3-5-11(6-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMDXBMPZJSQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



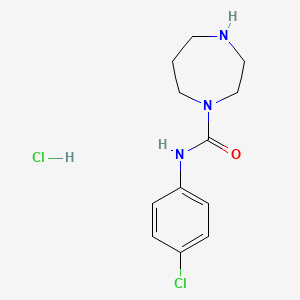
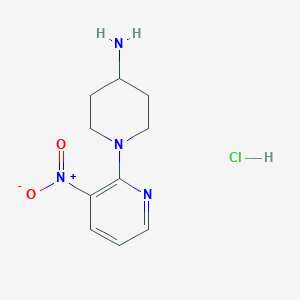
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
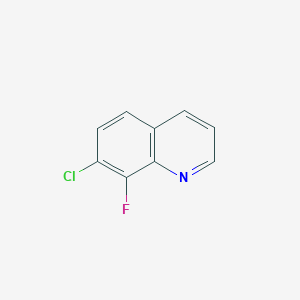
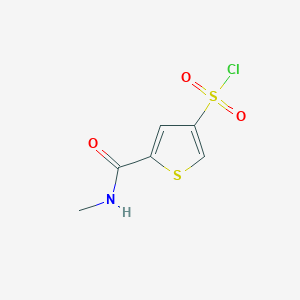
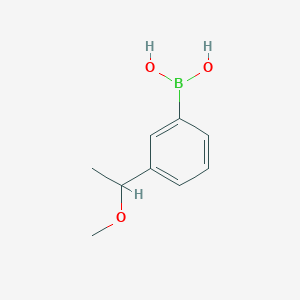
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
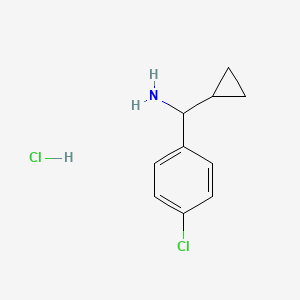
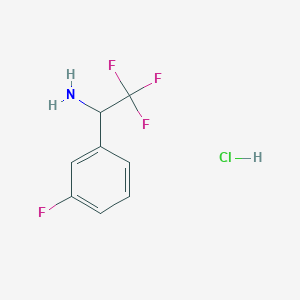
![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)
![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)